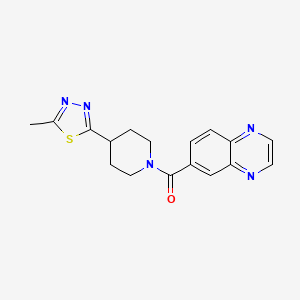

![molecular formula C19H15ClN2O2 B2551671 allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate CAS No. 338401-44-8](/img/structure/B2551671.png)

allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

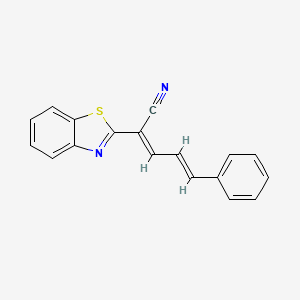

Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate, also known as ACC, is a quinolinyl carbamate and a derivative of carbamate. It is a colorless, odorless, and crystalline solid that is insoluble in water. ACC is a compound that is used in many scientific research applications. It is used as a reagent for the synthesis of various compounds, as an inhibitor for proteases, and as an inhibitor for the enzyme acetylcholinesterase (AChE). ACC has also been used to study the mechanism of action of various compounds.

Wissenschaftliche Forschungsanwendungen

Biosensor Development for Environmental Monitoring

The development of biosensors for detecting environmental pollutants has seen the use of carbamate derivatives. For example, a study describes the use of a biosensor for the detection of cyanide, chlorophenols, atrazine, and carbamate pesticides. This biosensor employs an amperometric approach, utilizing a tyrosinase electrode to detect these substances through their inhibitory action, demonstrating the potential application of carbamate compounds in environmental monitoring and safety (Besombes et al., 1995).

Synthetic Methodologies in Organic Chemistry

Research in organic synthesis has explored the reactions of carbamate derivatives for the development of new compounds. A study on N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones showcases the utility of these reactions in synthesizing bis-adducts, β-amido-N-allylated products, and spiro[isoxazole-4,3'-quinolin]-5-ones, highlighting advanced synthetic routes for the creation of complex organic molecules (Wan et al., 2020).

Materials Science: Renewable Polyurethanes and Polyureas

In the field of materials science, allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) have been synthesized, showcasing the incorporation of allyl groups into polymers for potential applications in coatings and adhesives. This research demonstrates the versatility of carbamate derivatives in producing materials with a range of thermal properties and potential for photo-crosslinking, contributing to the development of sustainable materials (Martin et al., 2016).

Antimicrobial Activity Studies

Quinoxaline derivatives, including those with carbamate groups, have been investigated for their antimicrobial properties. One study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study provides insights into the structure-activity relationships, identifying promising compounds for further development as antitubercular agents (Jaso et al., 2005).

Analytical Chemistry: Detection of Heavy Metals

A study on dipicolylamino quinoline derivatives, including carbamate-functionalized probes, highlights the development of fluorescent sensors for detecting heavy metals such as Hg2+ and Fe3+. These sensors exhibit remarkable sensitivity and selectivity, demonstrating the application of carbamate derivatives in the fabrication of advanced materials for environmental monitoring and safety (Paisuwan et al., 2019).

Eigenschaften

IUPAC Name |

prop-2-enyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOKWLWDWJTXEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)

![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)

![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)